molecular formula C10H9Cl3O2 B1420730 2-(2,4-Dichlorophenoxy)butanoyl chloride CAS No. 854874-29-6

2-(2,4-Dichlorophenoxy)butanoyl chloride

Cat. No. B1420730
M. Wt: 267.5 g/mol
InChI Key: KOTKSYLMUZDZPX-UHFFFAOYSA-N
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Description

“2-(2,4-Dichlorophenoxy)butanoyl chloride” is a synthetic compound with the CAS Number: 854874-29-6 . It has a molecular weight of 267.54 and its molecular formula is C10H9Cl3O2 . It is used as a key building block in the production of herbicides and insecticides.


Molecular Structure Analysis

The InChI code for “2-(2,4-Dichlorophenoxy)butanoyl chloride” is 1S/C10H9Cl3O2/c1-2-8 (10 (13)14)15-9-4-3-6 (11)5-7 (9)12/h3-5,8H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Controlled-Release Herbicides

2-(2,4-Dichlorophenoxy)butanoyl chloride has been studied for its potential in controlled-release herbicides. Research shows that when reacted with corn starches, it produces 2,4-D esters that liberate varying amounts of 2,4-D and soluble 2,4-D esters. This suggests its possible use as a controlled-release herbicide due to the varied rates of liberation of the active compound (Mehltretter et al., 1974).

Environmental Distribution Studies

The compound's distribution between octanol and water has been studied, providing insights into its behavior in the environment. The research involved determining the octanol-water distributions of environmentally significant organic acid compounds, including 2-(2,4-Dichlorophenoxy)butanoyl chloride, under varying conditions. This is essential for understanding its environmental impact and behavior (Jafvert et al., 1990).

Herbicide Detection in Soil

Advanced methods have been developed for the simultaneous determination of chlorophenoxy acid herbicides and their esters in soil, including 2-(2,4-Dichlorophenoxy)butanoyl chloride. This is vital for monitoring and managing the presence and impact of such herbicides in agricultural settings (Rosales-Conrado et al., 2002).

Study of Reaction Mechanisms

Research has been conducted on the reaction mechanisms involving 2-(2,4-Dichlorophenoxy)butanoyl chloride, providing insights into its chemical properties and potential applications in various fields, including agriculture and environmental science (Barber et al., 2007).

Applications in Phytoremediation

Studies have explored the use of 2-(2,4-Dichlorophenoxy)butanoyl chloride in phytoremediation, focusing on its removal from aqueous solutions using activated carbon derived from orange pulp. This research is crucial for developing effective methods to mitigate the environmental impact of herbicides (Angın & Güneş, 2020).

Analysis of Oxidation Reactions

The oxidation reactions of 2-(2,4-Dichlorophenoxy)butanoyl chloride catalyzed by enzymes like horseradish peroxidase have been analyzed. This research helps in understanding the compound's behavior in biological systems and potential applications in bioremediation (Laurenti et al., 2003).

Safety And Hazards

“2-(2,4-Dichlorophenoxy)butanoyl chloride” is classified as an irritant . It’s important to handle this compound with care, using appropriate safety measures.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3O2/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTKSYLMUZDZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenoxy)butanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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